Home > Products > Screening Compounds P60968 > Etoposide (alpha/beta Mixture)
Etoposide (alpha/beta Mixture) -

Etoposide (alpha/beta Mixture)

Catalog Number: EVT-1587752
CAS Number:
Molecular Formula: C29H32O13
Molecular Weight: 588.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etoposide and teniposide are semisynthetic analogues of podophyllotoxin that are used as antineoplastic agents in the therapy of several forms of solid tumors, leukemia and lymphoma, usually in combination with other agents. Both etoposide and teniposide are associated with an appreciable rate of serum enzyme elevations during therapy, and high doses have been implicated in causing clinically apparent acute liver injury including sinusoidal obstruction syndrome.
Overview

Etoposide (alpha/beta mixture) is a semi-synthetic derivative of podophyllotoxin, primarily used as an antineoplastic agent in cancer therapy. It functions as a topoisomerase II inhibitor, disrupting DNA replication and transcription, which leads to cell cycle arrest and apoptosis in cancer cells. Etoposide is commonly utilized in the treatment of various malignancies, including testicular cancer, small cell lung cancer, and certain types of leukemia.

Source

Etoposide is derived from the natural product podophyllotoxin, which is obtained from the roots of the American mayapple plant (Podophyllum peltatum). The compound was first synthesized in the 1970s and has since been developed into a clinically significant chemotherapeutic agent. Its synthesis involves complex chemical processes that yield both alpha and beta isomers, with the beta form being more therapeutically active.

Classification

Etoposide falls under the classification of antineoplastic agents, specifically within the category of topoisomerase inhibitors. It is also categorized as a glycoside due to its sugar moiety derived from glucose.

Synthesis Analysis

Methods

The synthesis of etoposide involves several key steps that can vary based on the specific method employed. Notable methods include:

  1. Condensation Reaction: The reaction between epipodophyllotoxin and a glucoside derivative, typically using Lewis acid catalysis, to form etoposide.
  2. Refluxing: In some methods, alpha-etoposide triacetate is refluxed with methanol to separate it from beta-etoposide triacetate, enhancing the yield of the desired beta isomer .

Technical Details

Molecular Structure Analysis

Structure

Etoposide has a complex molecular structure characterized by its glycosidic bond linking a sugar moiety to a phenolic compound derived from podophyllotoxin. The chemical formula for etoposide is C29H32O13C_{29}H_{32}O_{13}, and it features multiple hydroxyl groups that contribute to its solubility and reactivity.

Data

  • Molecular Weight: 588.6 g/mol
  • Structural Features: The compound consists of a benzopyran ring system and a sugar moiety (beta-D-glucose), which are crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Etoposide undergoes various chemical reactions during its synthesis and in biological systems:

  1. Condensation: The primary reaction involves the condensation of epipodophyllotoxin with a glucoside derivative.
  2. Hydrolysis: In vivo, etoposide can be hydrolyzed to release active metabolites that exert anticancer effects.

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, pH) to favor the formation of the desired beta-isomer over the alpha-isomer. Techniques such as column chromatography are employed for purification post-reaction .

Mechanism of Action

Process

Etoposide acts by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex after it has cleaved DNA strands, etoposide prevents re-ligation of these strands, leading to DNA damage and subsequent cell death.

Data

  • IC50 Values: Etoposide's effectiveness varies among different cancer cell lines but typically shows low micromolar IC50 values indicating potent activity.
  • Cell Cycle Effects: Etoposide induces G2/M phase cell cycle arrest, contributing to its efficacy as a chemotherapeutic agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water
  • Melting Point: Approximately 200°C (decomposes)

Chemical Properties

  • Stability: Sensitive to light; should be stored away from direct sunlight.
  • pH Range: Stable at neutral pH but may degrade in highly acidic or basic conditions.

Relevant analyses include differential scanning calorimetry and spectroscopic methods that confirm its identity and purity .

Applications

Etoposide is widely used in clinical oncology for treating various cancers. Its applications include:

  • Combination Chemotherapy: Often used in combination with other agents like cisplatin or carboplatin for enhanced efficacy against testicular cancer.
  • Treatment Protocols: Integral part of protocols for small cell lung cancer and lymphomas.
  • Research Applications: Studied for its effects on DNA repair mechanisms and potential use in combination therapies targeting specific microRNAs involved in cancer progression .
Historical Development and Evolution of Etoposide as a Chemotherapeutic Agent

Discovery of Podophyllotoxin Derivatives in Traditional Medicine

Podophyllotoxin, the progenitor compound of etoposide, has deep roots in traditional medicinal systems across diverse cultures. Isolated primarily from Podophyllum peltatum (American mayapple) and Podophyllum emodi (Himalayan mayapple), this cytotoxic lignan was first scientifically described by Podwyssotzki in 1880, though its medicinal use predates this by centuries [2] [7]. Indigenous applications of Podophyllum resins ("podophyllin") spanned treatment of venereal warts, psoriasis, menstrual disorders, and parasitic infections, with documented use in both Ayurvedic and early American traditional medicine [2]. The plant's cytotoxic properties were recognized when traditional preparations caused severe tissue irritation and systemic toxicity, hinting at its profound biological activity. This historical observation catalyzed scientific interest in isolating and characterizing the plant's active components during the 19th and early 20th centuries, laying the groundwork for modern oncological applications [2] [9].

Table 1: Traditional vs. Modern Applications of Podophyllotoxin Sources

Plant SourceTraditional Medicinal UsesModern Scientific Derivation
Podophyllum peltatumTreatment of warts, parasitic infections, laxativeSemisynthetic precursor to etoposide/teniposide
Podophyllum emodiRheumatism, snake bites, menstrual disordersSource of podophyllotoxin for clinical research
Sinopodophyllum hexandrumTumors, inflammation (TCM*)Primary industrial source for etoposide production

*Traditional Chinese Medicine

Semisynthetic Derivation of Etoposide: From Podophyllum Species to Clinical Use

The structural transformation from podophyllotoxin to etoposide represents a milestone in medicinal chemistry. Podophyllotoxin itself functions as a potent spindle poison by inhibiting microtubule assembly, but its severe toxicity (notably gastrointestinal and neurological) precluded systemic anticancer use [1] [7]. In 1966, researchers at Sandoz Laboratories achieved a breakthrough by synthesizing epipodophyllotoxin derivatives, leading to etoposide (initially designated VP-16-213) [1] [6]. This semisynthesis involved critical modifications:

  • Glycosidic Introduction: Attachment of a β-D-glucopyranosyl group at the C4 position
  • C4 Demethylation: Removal of the methyl group from the parent compound
  • Crystallographic Optimization: Creation of the trans-lactone D-ring configuration essential for activity [1] [7] [10]

These modifications shifted the mechanism from tubulin inhibition to topoisomerase II inhibition, thereby reducing acute toxicity while maintaining antitumor efficacy [7]. The molecular redesign was biologically strategic: whereas podophyllotoxin binds tubulin directly (IC₅₀ ≈ 1 μM), etoposide targets the DNA-topoisomerase II complex at concentrations 10-100 times higher but with greater therapeutic selectivity [1] [10]. The first clinical lots were produced in 1971, leading to FDA approval in 1983 for refractory testicular cancer – a landmark that validated the semisynthetic approach to natural product optimization [1] [6].

Table 2: Structural Evolution from Podophyllotoxin to Etoposide

Structural FeaturePodophyllotoxinEtoposide (VP-16)Pharmacological Consequence
C4 PositionMethyl groupDemethylatedEnhanced water solubility
C4' PositionHydroxyl groupPhosphorylated (prodrug forms)Improved IV formulation stability
E-ring ConfigurationMethylenedioxy4'-demethylepipodophyllotoxinShifted target to topoisomerase II
Sugar MoietyAbsent4,6-O-(R)-ethylidene-β-D-glucopyranosideAltered cellular uptake kinetics

Chronological Advancements in Etoposide Formulation (IV vs. Oral)

Etoposide's formulation history reflects ongoing efforts to balance pharmacokinetics with patient convenience. Initial clinical formulations were intravenous due to bioavailability concerns. The IV solution (marketed as Vepesid) required slow infusion (30-60 minutes) to prevent hypotensive reactions and contained solubilizing excipients that occasionally triggered hypersensitivity [1] [6]. A pivotal advancement came with the 1996 introduction of Etopophos – a water-soluble phosphate ester prodrug that circumvented the solubility limitations of etoposide itself, allowing for more rapid IV administration with reduced hypersensitivity risk [1] [10].

Oral formulations (soft gelatin capsules) emerged alongside IV products but presented distinct pharmacokinetic challenges. Key findings from bioavailability studies include:

  • Nonlinear Absorption: Bioavailability decreases from ~50% at 100mg doses to <30% above 200mg due to saturation of intestinal transporters [4] [8]
  • Variable Exposure: AUC varies up to 3-fold between patients at identical doses [4]
  • Schedule Dependence: Prolonged low-dose regimens (e.g., 50mg/m²/day for 21 days) exploit etoposide's time-dependent cytotoxicity more effectively than bolus IV dosing [4] [6]

A 2018 Nordic study on high-grade neuroendocrine tumors (n=236) demonstrated equivalent efficacy between IV infusion (24-hour or ≤5-hour) and oral etoposide when combined with platinum agents. Median progression-free survival was 3.8 months (24h IV) vs. 5.4 months (oral), while overall survival was 14.5 months (24h IV) vs. 11.3 months (oral) – differences statistically insignificant (p>0.05) [8]. This real-world evidence supports oral etoposide as a viable alternative when IV administration is impractical.

Table 3: Pharmacokinetic Comparison of Etoposide Formulations

ParameterIV FormulationOral Formulation
Bioavailability100% (by definition)25-75% (dose-dependent)
TmaxEnd of infusion1-1.5 hours post-dose
Protein Binding97% albumin-bound97% albumin-bound
Metabolic PathwayHepatic (CYP3A4 > UGT1A1)Hepatic + Gut wall (CYP3A4)
Half-life4-11 hours (biphasic)6 hours (monoexponential)

FDA Approval Trajectory and Expanded Indications in Oncology

Etoposide's regulatory journey exemplifies the expanding utility paradigm common to oncology drugs. Following its 1983 approval for refractory testicular cancer, subsequent indications evolved through systematic clinical exploration:

  • 1984: Supplemental approval for small-cell lung cancer (SCLC) based on response rates exceeding 40% in first-line combinations [6] [10]
  • 1990s: Expansion into hematologic malignancies, including acute myeloid leukemia (AML) and high-grade lymphomas [1] [6]
  • 2000s: Incorporation into conditioning regimens for hematopoietic stem cell transplantation [1]

A landmark analysis of 86 oncology drugs (FDA-approved 2008-2018) reveals that 65.1% (n=56) gained post-initial indications, with etoposide typifying this trend [5] [9]. Subsequent approvals for etoposide spanned:

  • New Cancer Types: Kaposi's sarcoma (AIDS-associated), neuroblastoma, Ewing sarcoma
  • Therapeutic Settings: First-line therapy (testicular cancer), consolidation (AML), salvage regimens (lymphoma)
  • Combination Partners: Cisplatin/carboplatin (platinum agents), bleomycin (BEP regimen), cytarabine (leukemia protocols) [1] [5] [10]

The median interval between initial and first subsequent indication was 0.7 years for "rapid-pace" drugs versus 5.7 years for "measured-pace" agents like etoposide [5] [9]. Notably, 25% of multi-indication oncology drugs received their most recent approval after they would have qualified for price negotiation under the Inflation Reduction Act (7 years post-initial approval for small molecules) – suggesting policy implications for post-marketing development [5] [9]. Etoposide's trajectory now includes experimental applications in COVID-19-associated cytokine storm, though these remain investigational [2].

Table 4: Key FDA Approvals and Expanded Indications for Etoposide

YearApproval MilestoneClinical Significance
1983Refractory testicular cancer (IV)First-in-class topoisomerase II inhibitor approval
1984First-line SCLC (IV/oral)Established backbone for aggressive lung cancer
1996Etoposide phosphate (Etopophos® IV)Water-soluble prodrug enabling 5-minute infusions
1998AML induction/consolidation (off-label standard)Component of 7+3 regimens with cytarabine
2000sHSCT conditioning regimensMyeloablative activity exploited for transplant
2012Pediatric neuroblastoma (combination)Extended use to high-risk childhood solid tumors

Interactive Timeline Note: Hovering over "Clinical Significance" cells reveals supporting trial data references

Properties

Product Name

Etoposide (alpha/beta Mixture)

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Molecular Formula

C29H32O13

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29?/m1/s1

InChI Key

VJJPUSNTGOMMGY-PJVTZUROSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.